Differentiation by Positional Isomerism: A Unique Ortho-F/Meta-Ethoxy Pattern Unavailable in Common Analogues
3-Ethoxy-2-fluoroaniline possesses a distinct ortho-fluoro, meta-ethoxy substitution pattern. This contrasts directly with four commercially available, closely related C8H10FNO isomers: 2-ethoxy-3-fluoroaniline, 4-ethoxy-2-fluoroaniline, 3-(2-fluoroethoxy)aniline, and 3-ethoxy-4-fluoroaniline. While all share the same molecular formula and weight (155.17 g/mol), the specific arrangement of the ethoxy group relative to the amine and fluorine atom creates a unique electronic and steric environment. This is a critical parameter in medicinal chemistry; a study on fluoroaniline monomers showed that moving the fluorine atom from the 2- to the 3- or 4-position fundamentally alters the oxidation potential, electropolymerization aptitude, and even the regioselectivity of P450-mediated metabolism. Meta-substituted alkoxy groups are often favored in kinase inhibitor scaffolds because they can avoid steric clashes seen with ortho-alkoxy groups while maintaining metabolic stability advantages over para-alkoxy groups.
| Evidence Dimension | Substitution pattern and regiochemical identity |
|---|---|
| Target Compound Data | 3-Ethoxy-2-fluoroaniline (2-F, 3-OEt-aniline, CAS 2382964-37-4) |
| Comparator Or Baseline | 2-Ethoxy-3-fluoroaniline (CAS 1233958-47-8), 4-Ethoxy-2-fluoroaniline (CAS 470702-37-5), 3-(2-Fluoroethoxy)aniline (CAS 1764-82-5), 3-Ethoxy-4-fluoroaniline (CAS 1261679-18-2) |
| Quantified Difference | All isomers share identical molecular formula (C8H10FNO) and molecular weight (155.17 g/mol). Differentiation is solely based on the 2D topology of the fluorine and ethoxy groups, a parameter quantified by distinct InChI Keys and CAS numbers. Biological and electrochemical consequences are qualitatively supported by class-level studies. |
| Conditions | Structural identity verified by SMILES (CCOc1cccc(N)c1F) and independent CAS registry number. |
Why This Matters
For procurement in structure‑activity relationship (SAR) programs, selecting the correct regioisomer is non‑negotiable: a single atom positional shift can lead to >10‑fold differences in target potency or metabolic clearance based on class‑level behaviour of fluoroanilines.
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